1H-indol-2-ylmethyl acetate
Overview
Description
1H-Indol-2-ylmethyl acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a crucial area of study in organic chemistry .
Preparation Methods
The synthesis of 1H-indol-2-ylmethyl acetate can be achieved through several methods. One common approach involves the acetylation of 1H-indol-2-ylmethanol using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetate ester .
Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of the indole nucleus followed by functionalization at specific positions. These methods may utilize various catalysts and reagents to achieve high yields and selectivity .
Chemical Reactions Analysis
1H-Indol-2-ylmethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated indole derivatives .
Scientific Research Applications
1H-Indol-2-ylmethyl acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-indol-2-ylmethyl acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further participate in biological processes .
Comparison with Similar Compounds
1H-Indol-2-ylmethyl acetate can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-2-carboxylic acid: An intermediate in the synthesis of various pharmaceuticals.
1H-Indole-3-carboxaldehyde: A precursor for the synthesis of indole-based drugs.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1H-indol-2-ylmethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-7-10-6-9-4-2-3-5-11(9)12-10/h2-6,12H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCMSGQCZONNJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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